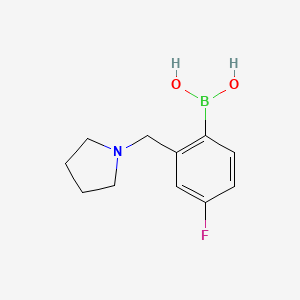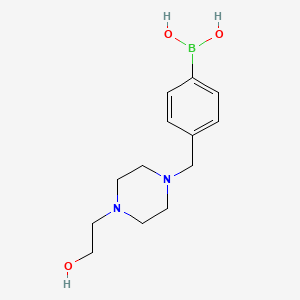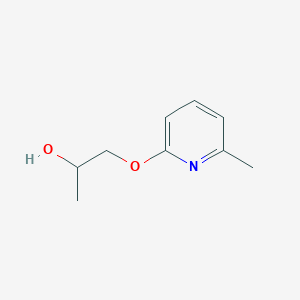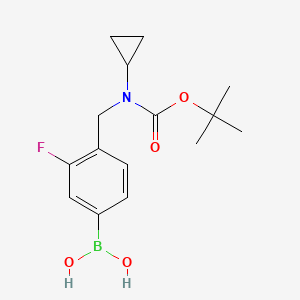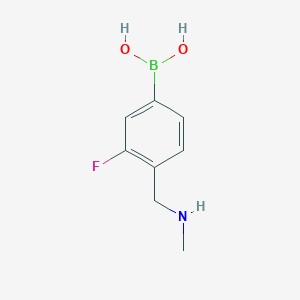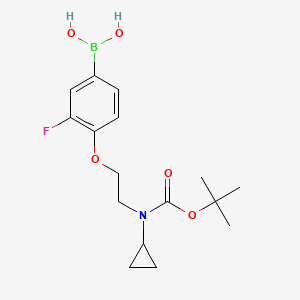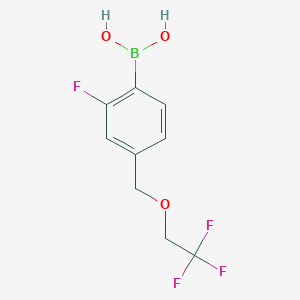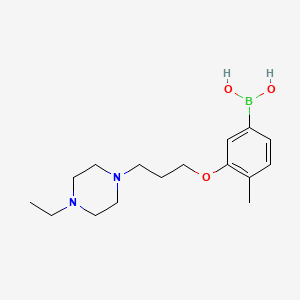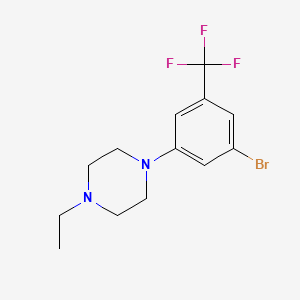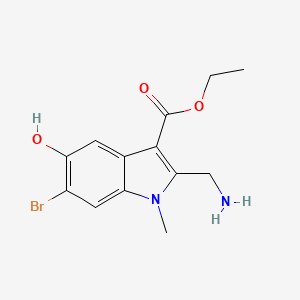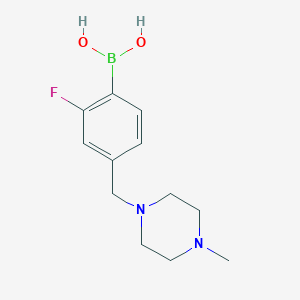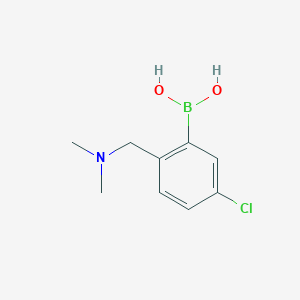
5-氯-2-((二甲氨基)甲基)苯硼酸
描述
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is represented by the linear formula C15H24BCl2NO2 . The InChI code for this compound is 1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H .Chemical Reactions Analysis
Boronic acids, including 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid include a molecular weight of 332.08 . The compound is stored under refrigerated conditions .科学研究应用
合成和性质
合成和分离:描述了各种芳基铜化合物的合成和分离,包括 2-[(二甲氨基)甲基]苯基铜及其 5-氯衍生物。与苯基铜相比,这些化合物表现出更高的热、水解和氧化稳定性,展示了它们在有机合成和材料科学中的潜力 (Koten, Leusink, & Noltes, 1975)。
化学稳定的苯基硼亚烯基基团:该研究引入了具有增强稳定性和比色可检测功能的苯基硼亚烯基衍生物,用于保护核糖核苷的顺式-1,2-二醇功能。这一发展在核苷化学领域具有重要意义 (Sekine 等,2005)。
有机金属化学
- 有机金属配合物:二氯(2-((二甲氨基)甲基)苯基-C,N)硼的还原导致 1,5-双(二甲氨基)二苯并[b,f]-1,5-二硼环烷的形成。这一发现有助于理解有机金属化合物中的键合 (Meller 等,1998)。
亲水化合物识别
- 亲水化合物的选择性识别:发现某些低聚物的自组装聚集体选择性识别亲水氨基和 N,N-二甲氨基化合物,将它们从水溶液转移到有机介质中。这项研究对化学工程中的选择性分离过程有影响 (Sawada 等,2000)。
结构表征
- 苯基铜化合物的结构表征:2-[(二甲氨基)甲基]苯基铜及其类似物在结构上进行了表征,揭示了它们在溶液和固态中的键合细节。此类研究对于了解这些化合物在各种应用中的性质至关重要 (Koten & Noltes, 1975)。
含硅药物的合成
- 含硅药物的构建模块:探索了某些苯硼酸(包括 5-氯-2-((二甲氨基)甲基)苯硼酸的类似物)的合成,作为含硅药物的潜在构建模块,表明了药物化学中的一种新方法 (Troegel 等,2009)。
作用机制
Target of Action
The primary target of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The molecular and cellular effects of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid’s action are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can have a wide range of applications in fields such as pharmaceuticals, materials science, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid. For instance, the SM coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a variety of environments .
属性
IUPAC Name |
[5-chloro-2-[(dimethylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZPXDSSYABNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190449 | |
| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid | |
CAS RN |
1704066-75-0 | |
| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



